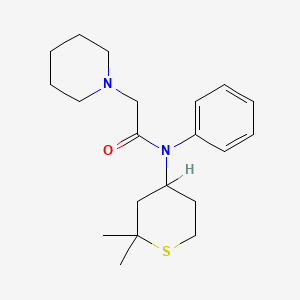
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiopyran ring, a piperidine ring, and an acetanilide moiety, making it a versatile molecule for chemical and biological studies.
Métodos De Preparación
The synthesis of N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide involves multiple steps, starting with the preparation of the thiopyran ring. The thiopyran ring can be synthesized through the bromination of 3,4-dihydro-2H-thiopyran derivatives . The piperidine ring is typically introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiopyran intermediate. The final step involves the acylation of the piperidine-thiopyran intermediate with acetanilide under controlled conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Análisis De Reacciones Químicas
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide undergoes various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Hydrolysis: The acetanilide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon and acids or bases for hydrolysis reactions. Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiopyran and piperidine rings provide a unique scaffold that can bind to active sites of enzymes or receptors, modulating their activity. The acetanilide moiety may contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its application.
Comparación Con Compuestos Similares
N-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-1-piperidineacetanilide can be compared with similar compounds such as:
- N-(Tetrahydro-2H-thiopyran-4-yl)-2,3-dihydro-1-benzofuran-5-amine
- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)pivalamide
These compounds share structural similarities, such as the presence of thiopyran and piperidine rings, but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
78028-49-6 |
|---|---|
Fórmula molecular |
C20H30N2OS |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
N-(2,2-dimethylthian-4-yl)-N-phenyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C20H30N2OS/c1-20(2)15-18(11-14-24-20)22(17-9-5-3-6-10-17)19(23)16-21-12-7-4-8-13-21/h3,5-6,9-10,18H,4,7-8,11-16H2,1-2H3 |
Clave InChI |
XUXAGPGQEDVMPH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCS1)N(C2=CC=CC=C2)C(=O)CN3CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





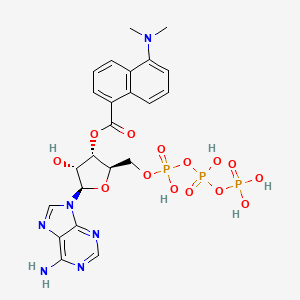

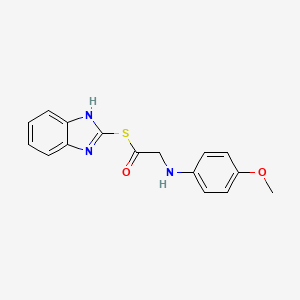
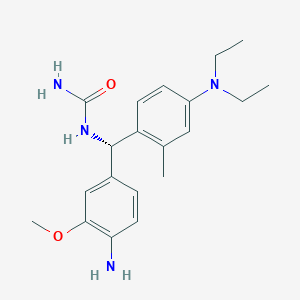
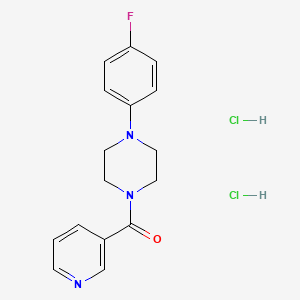

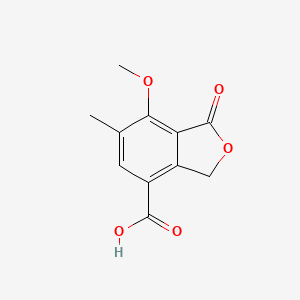
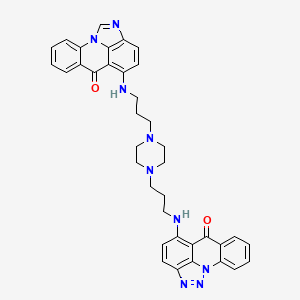
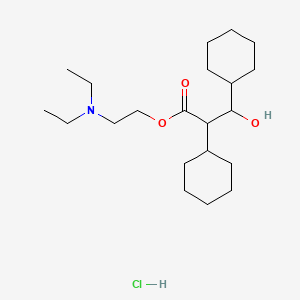

![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)
